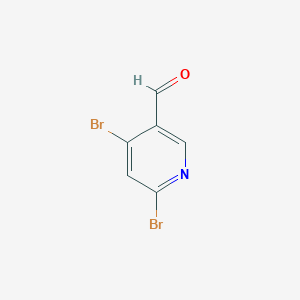

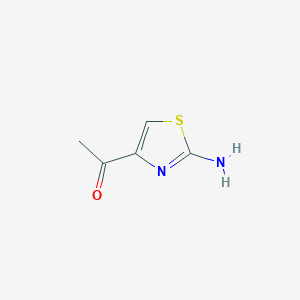

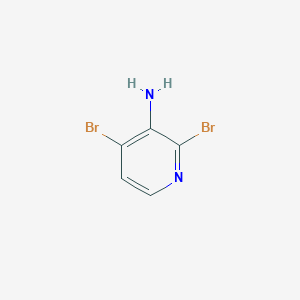

2,4-Dibromopyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dibromopyridin-3-amine is a compound that is part of the broader class of aminopyridines, which are of significant interest due to their presence in bioactive natural products and their importance in medicinal chemistry and material science. The dibromopyridine derivatives, in particular, are valuable intermediates in organic synthesis, often serving as precursors for further chemical transformations .

Synthesis Analysis

The synthesis of aminopyridines, including 2,4-dibromopyridin-3-amine, can be complex due to the reactivity of the pyridine ring and the presence of halogen substituents. The amination of dibromopyridines with potassium amide in liquid ammonia has been studied, with the reactions yielding diaminopyridines or mixtures of these compounds. For instance, the amination of 2,4-dibromopyridine can lead to the formation of 2,4-dibromopyridin-3-amine among other products . Additionally, the synthesis of 2-aminopyridines has been shown to be possible through reactions between dibromopyridines and various amines, with the use of specific catalysts to facilitate cross-coupling reactions .

Molecular Structure Analysis

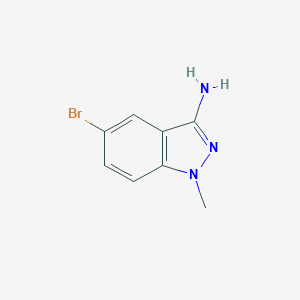

The molecular structure of 2,4-dibromopyridin-3-amine is characterized by the pyridine ring, which is substituted with bromine atoms at the 2 and 4 positions and an amine group at the 3 position. The presence of halogen atoms and the amine group can influence the electronic properties of the molecule and its reactivity. X-ray crystallography data of related compounds suggest that intermolecular hydrogen bonding can play a significant role in the stability of such molecules .

Chemical Reactions Analysis

The chemical reactivity of 2,4-dibromopyridin-3-amine is influenced by the presence of the bromine substituents, which can undergo various substitution reactions. The compound can participate in cross-coupling reactions, which are facilitated by the use of palladium catalysts. These reactions are important for the synthesis of more complex aminopyridines and for the introduction of various functional groups into the pyridine ring .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,4-dibromopyridin-3-amine are not detailed in the provided papers, aminopyridines, in general, are known to have distinct spectroscopic characteristics. Infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy can be used to identify functional groups and to study the molecular structure. The presence of bromine atoms is likely to increase the molecular weight and influence the boiling and melting points of the compound. The amine group can engage in hydrogen bonding, which can affect the solubility and stability of the compound .

Applications De Recherche Scientifique

Chemical Reactions and Mechanisms

Research on 2,4-Dibromopyridin-3-amine primarily focuses on its reactivity and utility in synthesizing various compounds. A study by Streef and Hertog (2010) explored the amination of dibromopyridines, including 2,4-dibromopyridine, with potassium amide in liquid ammonia, leading to the formation of diaminopyridines and 4-amino-2-methylpyrimidine under certain conditions. This work provides insight into the influence of substituents on halogenopyridines' reactions, highlighting the compound's role in synthesizing complex nitrogen-containing heterocycles Streef & Hertog, 2010.

Catalyst in Selective Amination

Ji, Li, and Bunnelle (2003) demonstrated the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, where amination of 2,5-dibromopyridine exclusively affords 2-amino-5-bromopyridine. This work underscores the catalytic potential of 2,4-Dibromopyridin-3-amine in achieving high selectivity and yield in the amination of polyhalopyridines Ji, Li, & Bunnelle, 2003.

Role in Synthesis of Bioactive Compounds

Bolliger, Oberholzer, and Frech (2011) discussed the synthesis of 2-Aminopyridines from 2,6-dibromopyridine, a process critical for creating bioactive natural products and organic materials. The methodology allows for selective yield of 6-bromopyridine-2-amines, which are pivotal intermediates for further chemical transformations, showcasing the utility of 2,4-Dibromopyridin-3-amine in medicinal chemistry Bolliger, Oberholzer, & Frech, 2011.

Development of Organic Synthesis Methods

The research extends into the development of novel organic synthesis methods, such as the thermal amination reactions studied by Waldvogel, Faust, Barkmann, Fröhlich, and Wolff (2009). This method offers an alternative to palladium-catalyzed transformations for synthesizing polyhalogenated 2-(Phenylamino)pyridines, emphasizing the importance of 2,4-Dibromopyridin-3-amine in creating high-value chemical entities without high-molecular-weight byproducts Waldvogel et al., 2009.

Safety And Hazards

Propriétés

IUPAC Name |

2,4-dibromopyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDIANNJBNOJDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624547 |

Source

|

| Record name | 2,4-Dibromopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromopyridin-3-amine | |

CAS RN |

102249-45-6 |

Source

|

| Record name | 2,4-Dibromopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.